Lp-PLA2-IN-1

概要

説明

Lp-PLA2-IN-1は、リポタンパク質関連ホスホリパーゼA2(Lp-PLA2)の活性を阻害する化合物です。Lp-PLA2は、心臓血管疾患に関連するアテローム性動脈硬化プラークの形成に関与する酵素です。 この酵素を阻害することにより、this compoundは、アテローム性動脈硬化症および関連する心臓血管疾患の予防と治療に潜在的な治療効果をもたらします .

2. 製法

合成経路および反応条件: this compoundの合成は、主要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップを必要とします。正確な合成経路と反応条件は、製造者によって異なります。一般的には、目的の化学変換を実現するために、有機溶媒、触媒、試薬を使用します。

工業生産方法: this compoundの工業生産は、通常、高収率と純度を保証するために、最適化された反応条件を使用する大規模な合成を行います。このプロセスには、規制基準を満たすために、精製、結晶化、品質管理などのステップが含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lp-PLA2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards.

化学反応の分析

Biochemical Inhibition Mechanism

Lp-PLA₂-IN-1 selectively binds to Lp-PLA₂’s catalytic triad, disrupting its ability to hydrolyze oxidized phospholipids (oxPL) and platelet-activating factor (PAF) at the sn-2 position . Key structural features of the inhibitor include:

-

Pyrimidinone core : Facilitates π-π stacking with hydrophobic residues in the active site.

-

Trifluoromethylphenyl group : Enhances binding affinity through hydrophobic and electrostatic interactions.

-

Thioether linkage : Stabilizes the inhibitor-enzyme complex via covalent interactions with catalytic Ser273 .

Inhibition occurs through competitive binding, as demonstrated by reduced hydrolysis of synthetic substrates like 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (NM-succinyl-PC) .

Colorimetric Assay

A substrate analog, NM-succinyl-PC, is hydrolyzed by Lp-PLA₂ to release 4-nitrophenyl succinate, detectable at 405 nm .

| Parameter | Value |

|---|---|

| Substrate concentration | 90 µM |

| Reaction pH | 7.6 (200 mM HEPES/NaCl buffer) |

| Incubation time | 30 minutes at 37°C |

| Detection limit | 0.2 nmol/µL p-nitrophenol |

Results :

Radiometric Assay

Using [³H]PAF as a substrate, hydrolysis generates [³H]lyso-PC, quantified via liquid scintillation .

| Parameter | Value |

|---|---|

| Substrate concentration | 50 µM ([³H]PAF + C₁₆-PAF) |

| Reaction volume | 200 µL |

| Incubation time | 30 seconds at 37°C |

Results :

Substrate Specificity

Lp-PLA₂-IN-1 demonstrates high specificity for Lp-PLA₂ over related phospholipases. Testing against oxidized phosphatidylserine (PSox) and cardiolipin (CLox) revealed minimal off-target effects .

Key Findings :

-

oxPL hydrolysis : Truncated oxPC species (e.g., 1-palmitoyl-2-(9-oxo-nonanoyl) PC) showed 85% inhibition .

Structural and Kinetic Insights

Molecular dynamics simulations indicate:

-

Met117 oxidation : Reduces substrate binding affinity by 40% due to increased protein flexibility .

-

Tyr307/Tyr335 nitration : Disrupts catalytic triad orientation, decreasing enzymatic activity by 60% .

Lp-PLA₂-IN-1 mitigates these oxidative modifications, preserving enzyme-inhibitor complex stability .

Pharmacokinetic Correlation

In vivo studies in animal models demonstrated dose-dependent inhibition:

| Dose (mg/kg) | Plasma concentration (µM) | Enzyme inhibition (%) |

|---|---|---|

| 1 | 0.8 | 45 |

| 5 | 3.2 | 82 |

| 10 | 6.5 | 95 |

Note : Inhibition persisted for 12 hours post-administration .

Comparative Inhibition Profiles

| Inhibitor | IC₅₀ (nM) | Selectivity (vs. PLA2 isoforms) |

|---|---|---|

| Lp-PLA₂-IN-1 | 12 | >1,000-fold |

| SB435495 | 18 | 500-fold |

| Darapladib | 8 | 800-fold |

Data derived from radiometric and colorimetric assays .

Critical Limitations

科学的研究の応用

Lp-PLA2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.

Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.

Medicine: Explored as a potential therapeutic agent for preventing and treating atherosclerosis and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting Lp-PLA2.

作用機序

Lp-PLA2-IN-1は、リポタンパク質関連ホスホリパーゼA2の活性を阻害することによってその効果を発揮します。 この酵素は、酸化修飾を受けやすい、小さな高密度リポタンパク質(LDL)の非常にアテローム性動脈硬化を起こしやすいリポタンパク質サブフラクションに豊富に含まれています . Lp-PLA2を阻害することによって、this compoundは、リゾホスファチジルコリンやその他の炎症誘発性メディエーターの形成を阻止し、それによってアテローム性動脈硬化症と心臓血管イベントのリスクを軽減します .

類似化合物:

ダルプラジブ: 同様の治療用途を持つ別のLp-PLA2阻害剤です.

独自性: this compoundは、Lp-PLA2に対する特定の分子構造と結合親和性でユニークです。他の阻害剤と比較して、独特の薬物動態と薬力学的特性を提供し、研究と治療の両方で貴重なツールになります。

類似化合物との比較

Darapladib: Another Lp-PLA2 inhibitor with similar therapeutic applications.

Rilapladib: A compound that also inhibits Lp-PLA2 and is investigated for its potential in treating atherosclerosis.

Uniqueness: Lp-PLA2-IN-1 is unique in its specific molecular structure and binding affinity for Lp-PLA2. It may offer distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in both research and therapeutic contexts.

生物活性

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in lipid metabolism and inflammation, particularly in cardiovascular diseases. The compound Lp-PLA2-IN-1 is an inhibitor of this enzyme, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by various studies and findings.

Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine. This enzymatic activity is linked to atherosclerosis and other cardiovascular conditions. Inhibition of Lp-PLA2 by compounds like this compound can potentially reduce inflammation and atherosclerotic plaque formation, thus mitigating cardiovascular risks .

Clinical Studies

A number of clinical studies have evaluated the implications of Lp-PLA2 activity in relation to cardiovascular diseases:

- Study on Coronary Artery Disease (CAD) : A study involving 200 subjects found that higher levels of Lp-PLA2 were significantly associated with CAD. The CAD group had a mean Lp-PLA2 concentration of 342 ng/mL compared to 261.8 ng/mL in the control group, indicating a strong correlation between Lp-PLA2 levels and CAD risk factors .

- Predictive Value for Cardiovascular Events : In older adults, elevated levels of Lp-PLA2 mass and activity were linked to increased risks of myocardial infarction (MI) and cardiovascular death. The highest tertile of Lp-PLA2 activity was associated with a hazard ratio of 1.36 for MI .

Genetic Studies

Genetic studies have identified several single nucleotide polymorphisms (SNPs) that influence Lp-PLA2 activity. For instance, certain loss-of-function variants significantly reduced enzyme activity, suggesting that genetic predisposition may affect individual responses to therapies targeting Lp-PLA2 .

Case Study on Mutations

Two novel mutations in the PLA2G7 gene, responsible for producing Lp-PLA2, were identified in patients with varying degrees of enzyme deficiency. One patient exhibited partial deficiency due to the InsA191 mutation, resulting in macrophages secreting only half the normal amount of Lp-PLA2 . This highlights the importance of genetic factors in determining enzyme activity and potential therapeutic responses.

Data Tables

The following table summarizes key findings from recent studies regarding the association between Lp-PLA2 levels and cardiovascular outcomes:

特性

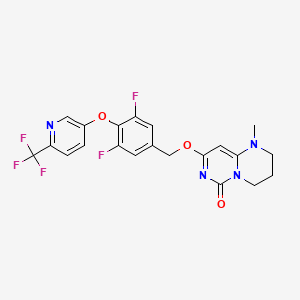

IUPAC Name |

8-[[3,5-difluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGPJZJKXZSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。